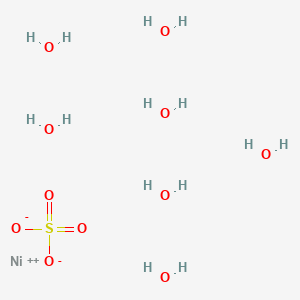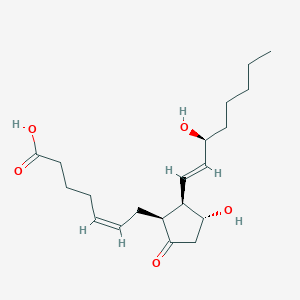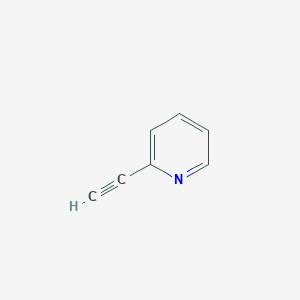
Nickel(II) sulfate heptahydrate
Overview
Description
Nickel(II) sulfate heptahydrate is an inorganic compound with the chemical formula NiSO₄·7H₂O. It is a highly soluble, green-blue crystalline solid that is commonly used as a source of nickel ions in various industrial and laboratory applications. This compound is particularly significant in electroplating processes, where it serves as a primary source of nickel ions .
Mechanism of Action
Target of Action
Nickel(II) sulfate heptahydrate, with the chemical formula NiSO4·7H2O , is a highly soluble blue-green colored salt . It is a common source of the Ni^2+ ion for electroplating . The primary target of this compound is the electroplating process , where it provides the necessary nickel ions.
Mode of Action
This compound interacts with its targets by dissolving in water to release Ni^2+ ions . These ions are then used in the electroplating process to coat various surfaces with a layer of nickel. The compound’s interaction with its target results in a change in the surface properties of the object being plated, providing benefits such as increased resistance to corrosion or wear.
Pharmacokinetics
It’s important to note that the substance can be absorbed into the body by inhalation of its aerosol, through the skin, and by ingestion .
Result of Action
The primary result of the action of this compound is the successful electroplating of surfaces with a layer of nickel . On a molecular level, the Ni^2+ ions from the compound are deposited onto the surface of the object being plated. On a cellular level, exposure to nickel ions can cause various health effects, including skin irritation and potential genetic defects .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of water. The compound is highly soluble in water, with its solubility increasing with temperature . It’s also worth noting that the compound can have harmful effects on the environment, particularly aquatic life, if improperly disposed of .
Biochemical Analysis
Cellular Effects
Nickel(II) sulfate heptahydrate can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses may lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) sulfate heptahydrate can be synthesized by dissolving nickel metal or nickel oxides in sulfuric acid. The reaction typically involves heating the nickel source in a concentrated sulfuric acid solution, followed by crystallization of the heptahydrate form upon cooling .
Industrial Production Methods: Industrially, this compound is often obtained as a by-product of copper refining. The process involves the dissolution of nickel-containing ores or scrap in sulfuric acid, followed by purification and crystallization to obtain the heptahydrate form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nickel ion is oxidized to a higher oxidation state.
Reduction: It can also be reduced to metallic nickel using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: this compound can participate in substitution reactions, where the sulfate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas and sodium borohydride are frequently used.
Substitution: Reagents such as sodium carbonate can be used to precipitate nickel carbonate from nickel sulfate solutions.
Major Products:
Oxidation: Higher oxidation state nickel compounds.
Reduction: Metallic nickel.
Substitution: Nickel carbonate and other nickel salts.
Scientific Research Applications
Nickel(II) sulfate heptahydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various nickel compounds and as a catalyst in organic reactions.
Biology: this compound is used in studies involving nickel’s role in biological systems and its effects on cellular processes.
Medicine: It is used in the development of nickel-based drugs and in studies of nickel’s toxicological effects.
Comparison with Similar Compounds
Cobalt(II) sulfate: Similar in structure and used in electroplating and as a catalyst.
Copper(II) sulfate: Also used in electroplating and as a fungicide.
Iron(II) sulfate: Used in water treatment and as a reducing agent.
Uniqueness: Nickel(II) sulfate heptahydrate is unique due to its specific applications in nickel electroplating and its role in the synthesis of nickel-based catalysts and materials. Its high solubility and stability in aqueous solutions make it particularly valuable in industrial processes .
Properties
IUPAC Name |
nickel(2+);sulfate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKAGKFVPCOHQW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14NiO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7786-81-4 (Parent), 14701-22-5 (Parent) | |
| Record name | Nickel(II) sulfate heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040106 | |
| Record name | Sulfuric acid, nickel(2+) salt, hydrate (1:1:7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green solid, soluble in water; [Merck Index] | |
| Record name | Nickel(II) sulfate heptahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10101-98-1 | |
| Record name | Nickel(II) sulfate heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, nickel(2+) salt, hydrate (1:1:7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, nickel(2+) salt, hydrate (1:1:7) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL SULFATE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/596IDD57NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nickel(II) sulfate heptahydrate exert its carcinogenic effects?
A: Research suggests that this compound can directly interact with DNA, potentially causing damage that can lead to cancer. A study using the Syrian hamster embryo (SHE) cell transformation assay showed that exposure to this compound for just 24 hours was sufficient to induce morphological transformations in cells, a hallmark of carcinogenic potential. [] This indicates a direct interaction with DNA rather than a slower, indirect mechanism.
Q2: How does the SHE assay compare to other methods for assessing the carcinogenicity of metal compounds like this compound?
A: The SHE assay demonstrates high concordance with rodent bioassays, the gold standard for carcinogenicity testing. In fact, for 24 metal compounds tested, the SHE assay showed a 92% concordance rate with rodent bioassay results for carcinogenicity. [] This highlights the SHE assay's effectiveness in predicting the carcinogenic potential of metal compounds like this compound in living organisms. In contrast, the Salmonella assay, another commonly used test, showed only a 33% concordance rate with rodent bioassays for the same set of metal compounds. [] This suggests that the SHE assay may be a more reliable method for assessing the carcinogenic risk of metal compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)






![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)




